molecular formula C7H6FN3O3 B8206253 3-Amino-5-fluoro-2-nitrobenzamide

3-Amino-5-fluoro-2-nitrobenzamide

Cat. No.: B8206253
M. Wt: 199.14 g/mol
InChI Key: OQQWPPOHAFLTBE-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-nitrobenzamide is a substituted benzamide derivative characterized by a nitro group (-NO₂) at position 2, an amino group (-NH₂) at position 3, and a fluorine atom (-F) at position 5 on the benzene ring. For instance, nitrobenzene derivatives are often reduced to diamines using SnCl₂·2H₂O under reflux conditions , which may apply to precursor steps in synthesizing this compound.

Properties

IUPAC Name

3-amino-5-fluoro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O3/c8-3-1-4(7(10)12)6(11(13)14)5(9)2-3/h1-2H,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQWPPOHAFLTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is 3,5-diamino-2-fluorobenzamide.

    Substitution: Depending on the substituents introduced, various derivatives of this compound can be synthesized.

Scientific Research Applications

3-Amino-5-fluoro-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and nitro groups allows for various binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
3-Amino-5-fluoro-2-nitrobenzamide -NO₂ (2), -NH₂ (3), -F (5) C₇H₆FN₃O₃ Potential pharmacological scaffold -
2-Amino-3-chloro-5-nitrobenzamide -NO₂ (5), -NH₂ (2), -Cl (3) C₇H₆ClN₃O₃ Crystallographic studies
5-Chloro-2-nitro-4-(trifluoromethyl)aniline -NO₂ (2), -NH₂ (5), -Cl (1), -CF₃ (4) C₇H₄ClF₃N₂O₂ Intermediate in agrochemical synthesis
5-Amino-2-fluorobenzoic acid -NH₂ (5), -F (2), -COOH (1) C₇H₆FNO₂ Solubility in polar solvents
5-Amino-2-chloro-N-(2-fluorophenyl)benzamide -Cl (2), -NH₂ (5), -CONH-(2-fluorophenyl) C₁₃H₁₀ClFN₂O Bioactive molecule (e.g., kinase inhibition)
Key Observations:
  • Substituent Effects: The position and type of substituents (e.g., -F vs. -Cl, -NO₂ vs. -COOH) significantly alter physicochemical properties. For example, 5-amino-2-fluorobenzoic acid exhibits higher water solubility due to its carboxylic acid group compared to the nitro-containing analogs .
  • Stability : Diamine intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are highly unstable, necessitating immediate use in subsequent reactions . This instability contrasts with trifluoromethyl-substituted anilines (e.g., 5-chloro-2-nitro-4-(trifluoromethyl)aniline), which are more stable under storage conditions .
  • Synthetic Routes: Nitro reduction using SnCl₂ is common for generating amino groups , while trifluoroacetamide derivatives (e.g., compounds 9–14 in ) require coupling with reagents like N-phenylthiourea under reflux .

Pharmacological and Industrial Relevance

  • This compound: Likely serves as a precursor for triazine derivatives or kinase inhibitors, given the bioactivity of structurally related benzamides .
  • 2-Amino-3-chloro-5-nitrobenzamide: Characterized crystallographically, revealing planar geometry and intermolecular hydrogen bonding, which may guide drug design .
  • 5-Chloro-2-nitro-4-(trifluoromethyl)aniline : Used in agrochemicals due to the trifluoromethyl group’s resistance to metabolic degradation .

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